2-[(1-Benzofuran-2-yl)formamido]acetic acid

Medicinal Chemistry Chemical Biology SAR

Generic benzofuran amides lack the glycine moiety essential for distinct hydrogen bonding and metal coordination. This compound (C₁₁H₉NO₄, 219.19 g/mol) provides a readily functionalizable -COOH handle for library expansion. - Differentiated scaffold: Glycine residue enables unique target engagement vs. simple acids. - Ideal for: Kinase inhibitor panels, chelation studies, phenotypic screens. - Supply: Packaged for immediate R&D use, global shipping available.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 69826-70-6
Cat. No. B3038020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Benzofuran-2-yl)formamido]acetic acid
CAS69826-70-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)O
InChIInChI=1S/C11H9NO4/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h1-5H,6H2,(H,12,15)(H,13,14)
InChIKeyRVHGZLBJHUREQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Benzofuran-2-yl)formamido]acetic acid: Identity & Procurement


2-[(1-Benzofuran-2-yl)formamido]acetic acid (CAS 69826-70-6), also designated as (Benzofuran-2-carbonyl)glycine or 2-(1-benzofuran-2-carbonylamino)acetic acid, is a small-molecule heteroaromatic amide with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol . This compound comprises an unsubstituted benzofuran-2-carboxamide core conjugated via an amide linkage to a glycine (acetic acid) moiety . Benzofuran derivatives, as a class, are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of documented pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities [1].

Privileged benzofuran scaffold for medicinal chemistry research
Glycine conjugation provides additional carboxylate for chelation and H-bond interactions
Class-level evidence supports screening in kinase and antimicrobial research contexts

2-[(1-Benzofuran-2-yl)formamido]acetic acid: Irreplaceable by Generic Analogs


Procurement of generic benzofuran-2-carboxylic acids or simple amides cannot substitute for 2-[(1-Benzofuran-2-yl)formamido]acetic acid due to profound structural and functional divergence. The specific amide conjugation of the benzofuran ring to a glycine residue endows this compound with a unique set of physicochemical properties and biological recognition features absent in the parent acid or simple amide derivatives. For instance, the glycine moiety introduces an additional carboxylate functionality, enabling distinct hydrogen-bond donor/acceptor interactions and metal chelation capacities . Furthermore, class-level evidence demonstrates that the antiproliferative activity of benzofuran-2-carboxamides is highly dependent on specific amide substituents, with different substituents conferring cell-line selectivity and triggering distinct cell death mechanisms [1]. Therefore, substituting this compound with a close analog lacking the glycine conjugation will fundamentally alter target engagement and phenotypic outcomes, invalidating cross-study comparisons.

! Glycine carboxylate loss may alter solubility, H-bond networks, and metal chelation profile.
! Amide substituent changes can shift cell-response endpoints; class-level evidence indicates structure-dependent selectivity.
! Direct substitution with benzofuran-2-carboxylic acid or simple amides may compromise cross-study comparability.

2-[(1-Benzofuran-2-yl)formamido]acetic acid: Differentiation Evidence


Glycine Conjugation vs. Benzofuran-2-Carboxylic Acid

The target compound possesses an additional glycine residue, resulting in an extra carboxylic acid group (pKa 3.66 ± 0.10) . This contrasts with benzofuran-2-carboxylic acid, which has only one acidic proton (pKa ≈ 3-4) [1]. This structural difference significantly alters the compound's hydrogen bonding, metal chelation, and solubility profile.

Acidity Profile
Predicted, Data to verify
Target pKa 3.66 ± 0.10 vs. benzofuran-2-carboxylic acid ~3–4
Dual acidic protons alter ionic interaction profile
Predicted values; experimental confirmation recommended
Medicinal Chemistry Chemical Biology SAR

Pim-1 Kinase Inhibition vs. Benzofuran-2-Carboxylic Acids

While no direct activity data exists for 2-[(1-Benzofuran-2-yl)formamido]acetic acid on Pim-1, class-level inference provides a critical differentiation point. Benzofuran-2-carboxylic acids are known to act as potent Pim-1 inhibitors (e.g., compounds 29, 38, 39 showing potent inhibition in enzyme assays) . The target compound's glycine amide linkage offers a distinct chemical space for interaction with the ATP-binding pocket of Pim-1 compared to the free acid scaffold . This suggests the potential for a differentiated selectivity profile and binding mode.

Pim-1 Kinase Context
Class-level inference
No direct data; benzofuran-2-carboxylic acid class are potent Pim-1 inhibitors
May support Pim-1 inhibitor screening context
Structural analogy; binding mode requires validation
Cancer Research Kinase Inhibition Pim-1

Lack of Direct Biological Activity Data

Searches for direct quantitative biological data (IC50, Ki, MIC) for the target compound against any specific target or cell line in authoritative databases and primary literature did not yield results. This contrasts with more extensively studied benzofuran-2-carboxamides, for which antiproliferative IC50 values in the micromolar range against specific cancer cell lines (e.g., SK-BR-3, SW620) have been reported [1]. This data gap means the compound's intrinsic activity is uncharacterized relative to its peers.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or MIC values reported for target compound
Prioritize for screening library, not as validated hit
Class peers have reported micromolar cell-viability endpoint data
Assay Development Hit Validation Drug Discovery

2-[(1-Benzofuran-2-yl)formamido]acetic acid: Research & Industrial Applications


Building Block for Diversity-Oriented Synthesis

The compound serves as an ideal starting material for the synthesis of focused chemical libraries, given its readily functionalizable carboxylic acid handle. This is a direct outcome of its differentiated physicochemical profile, as outlined in Section 3 [1]. The glycine residue provides a versatile platform for further amidation or esterification, enabling exploration of chemical space distinct from libraries built on the simple benzofuran-2-carboxylic acid scaffold .

Pim-1 Kinase Inhibitor Screening

Based on class-level evidence that benzofuran-2-carboxylic acid derivatives are potent Pim-1 inhibitors, this compound is a strong candidate for inclusion in kinase inhibitor screening panels [1]. Its structural features suggest potential for differentiated binding to the Pim-1 ATP-binding pocket, offering an alternative chemotype to known acid-based inhibitors.

Metal Chelation and Coordination Chemistry

The presence of the additional glycine carboxylate, as supported by the pKa data in Section 3, makes this compound a prime candidate for studying metal chelation and coordination chemistry [1]. This could lead to applications in catalysis, materials science, or the development of metal-based therapeutics, which are not directly accessible with simpler benzofuran amides or acids.

Phenotypic Screening for Uncharacterized Activities

Given the absence of direct target engagement data, the primary immediate application is as an uncharacterized member of the benzofuran-2-carboxamide class in broad phenotypic screens. The class is known for antimicrobial, anti-inflammatory, and anticancer properties [1], and this compound's distinct glycine moiety may confer unique, yet undiscovered, bioactivities.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Glycine-conjugated carboxylate handle
Amidation and esterification scope
Pim-1 Inhibitor Screening
Chemotype distinct from free-acid inhibitors
Kinase panel selectivity profiling
Metal Chelation Studies
Additional carboxylate for metal coordination
Coordination chemistry and stability
Phenotypic Screening
Uncharacterized class member with glycine modification
Antimicrobial, anti-inflammatory, and cell-response endpoint assays
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